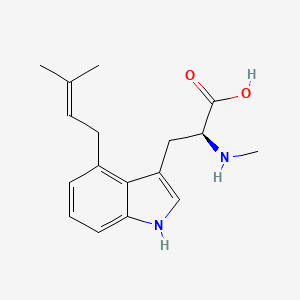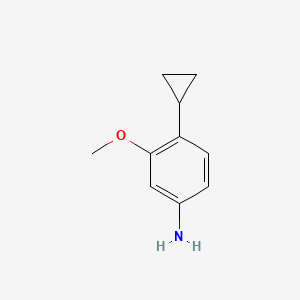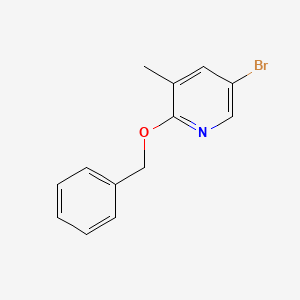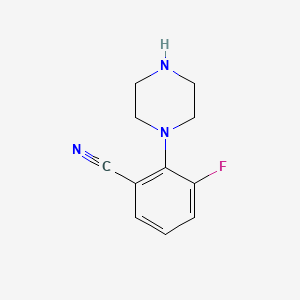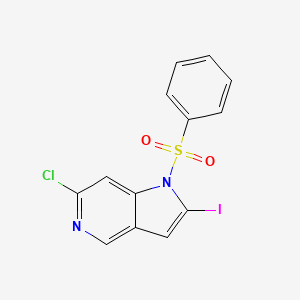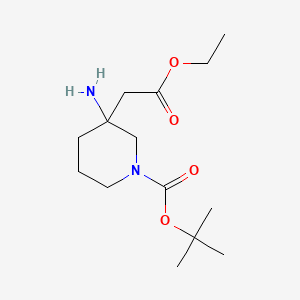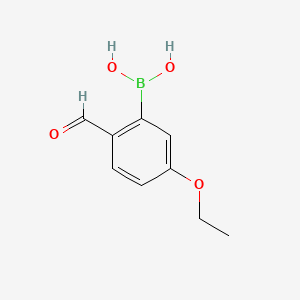
(5-Ethoxy-2-formylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving (5-Ethoxy-2-formylphenyl)boronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters in the presence of diols, which is a reaction often used in sensing applications .Physical And Chemical Properties Analysis
(5-Ethoxy-2-formylphenyl)boronic acid is a solid compound . It has a molecular weight of 193.99 and its InChI key is WZXOCGHYGPWDRF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Boronic Acid in Drug Discovery
Boronic acids have seen increased interest in medicinal chemistry, leveraging their unique properties to enhance the potency and pharmacokinetics of drugs. The FDA and Health Canada have approved several boronic acid-based drugs, with more undergoing clinical trials. These compounds offer a versatile toolkit for drug development, showing promise in improving therapeutic outcomes across various conditions (Plescia & Moitessier, 2020).
Environmental Applications: Boron Removal
In the context of seawater desalination, research on boron removal is crucial due to its presence in drinking water sourced from desalination processes. Studies focus on optimizing reverse osmosis (RO) and nanofiltration (NF) membranes to enhance boron removal, addressing the environmental and health challenges associated with boron in water supplies (Tu, Nghiem, & Chivas, 2010).
Biomass Conversion to Chemicals
Boronic acids play a role in converting plant biomass to valuable chemicals, such as furan derivatives, which serve as feedstocks for polymers, materials, and fuels. This research underscores the potential of boronic acids in facilitating sustainable chemical production from renewable resources, highlighting a path towards less reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Sensing and Detection Technologies
Boronic acids are integral to developing chemical sensors due to their ability to bind selectively to diols and other functional groups, enabling the detection of carbohydrates, ions, and other analytes. This area of research has significant implications for biomedical diagnostics, environmental monitoring, and industrial process control (Bian et al., 2019).
Electrochemical Biosensors
Advances in electrochemical biosensors using ferroceneboronic acid and its derivatives illustrate the potential for non-enzymatic glucose sensing and other applications. These sensors exploit the selective binding properties of boronic acids, offering a promising avenue for developing new diagnostic tools and monitoring devices (Wang, Takahashi, Du, & Anzai, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
Eigenschaften
IUPAC Name |
(5-ethoxy-2-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXOCGHYGPWDRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxy-2-formylphenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

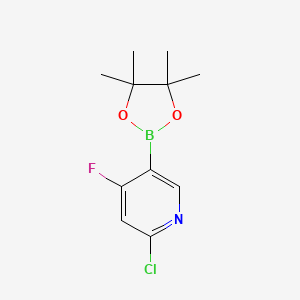
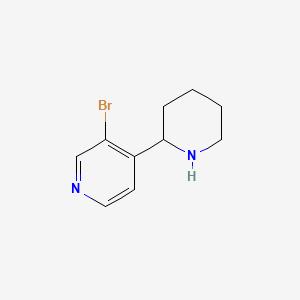
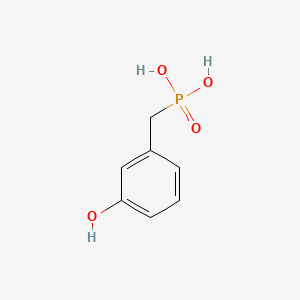
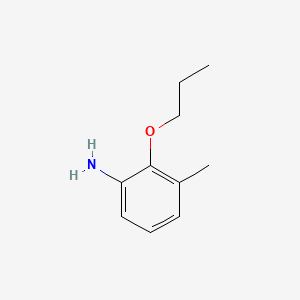
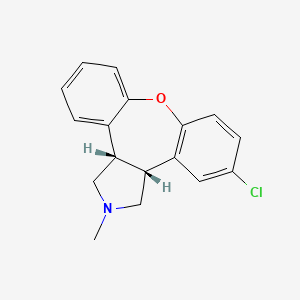
![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)
